molecular formula C14H10N4O3S B12681854 Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone CAS No. 5398-48-1

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone

Cat. No.: B12681854
CAS No.: 5398-48-1
M. Wt: 314.32 g/mol
InChI Key: DWWMZADRQWXKFN-OVCLIPMQSA-N
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Description

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone (hereafter referred to as Compound A) is a hydrazone derivative synthesized from p-hydroxybenzaldehyde and 6-nitro-2-benzothiazolylhydrazine. Its structure features:

  • A 6-nitro-2-benzothiazolyl group, introducing a sulfur-containing heterocycle with a strong electron-withdrawing nitro (-NO₂) substituent.

These structural attributes confer unique electronic, solubility, and reactivity profiles, making Compound A relevant in fields like medicinal chemistry and materials science.

Properties

CAS No.

5398-48-1

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

IUPAC Name

4-[(E)-[(6-nitro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H10N4O3S/c19-11-4-1-9(2-5-11)8-15-17-14-16-12-6-3-10(18(20)21)7-13(12)22-14/h1-8,19H,(H,16,17)/b15-8+

InChI Key

DWWMZADRQWXKFN-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation of p-hydroxybenzaldehyde with 6-nitro-2-benzothiazolylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Reactivity and Functional Group Influence

The compound’s reactivity is modulated by its substituents:

  • Nitro group (-NO₂) : Acts as a strong electron-withdrawing group, enhancing electrophilic character at the hydrazone nitrogen.

  • Hydroxy group (-OH) : Electron-donating via resonance, increasing nucleophilicity at the carbonyl site.

Catalytic Reduction

Enzymatic studies (e.g., Kvβ2) demonstrate that aldehydes with electron-withdrawing groups (e.g., nitro) undergo faster reduction due to stabilization of the transition state . For nitrobenzaldehydes, the reaction follows an ordered bi-bi rapid-equilibrium mechanism , where NADPH binding precedes substrate interaction .

Parameter Value
Primary kinetic isotope effect (KIE)2.0–3.1 (rate-limiting bond cleavage)
Substrate specificityBroad (aromatic carbonyls, prostaglandins)

Coordination Chemistry and Metal Complex Formation

The compound acts as a multidentate ligand , coordinating metals via:

  • Hydrazone nitrogen (N of -N=N-)

  • Benzothiazole nitrogen (N of the thiazole ring)

  • Phenolic oxygen (from p-hydroxybenzaldehyde) .

Copper(II) Complexes

For example, in [Cu(HL)₂(H₂O)₂]·Cl₂:

  • Stoichiometry : 1:2 (metal:ligand ratio)

  • Geometry : Octahedral, with water molecules in axial positions .

  • Biological activity : Enhanced antibacterial effects compared to free ligands, attributed to metal-mediated disruption of microbial enzymes .

Complex Geometry Coordination Sites
[Cu(HL)₂(H₂O)₂]·Cl₂OctahedralN (benzothiazole), O (phenol)
[Cu₂L₄]DinuclearNN-O donor sites

Antimicrobial Activity

Hydrazone derivatives of benzothiazole exhibit:

  • Broad-spectrum activity : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Salmonella enterica) .

  • Enhanced efficacy in metal complexes : Copper(II) complexes show stronger inhibition due to redox cycling and DNA intercalation .

Compound Antibacterial Activity
Free ligandModerate
Cu(II) complexStrong (MIC ≤ 0.5 μg/mL)

DNA Interaction

The compound and its metal complexes interact with DNA via:

  • Intercalation : Stacking between DNA base pairs, confirmed by viscosity measurements and spectroscopic titration .

  • Partition coefficient : Hydrophobic complexes (e.g., [Cu₃(L#)₂(DMF)₂]) preferentially interact with lipid membranes .

Analytical and Spectroscopic Characterization

  • IR spectroscopy : Shifts in C=N stretches (e.g., 1623 cm⁻¹ → 1600–1597 cm⁻¹) confirm metal coordination .

  • EPR spectroscopy : Axial symmetry with dx²-y² ground state in Cu(II) complexes .

  • Hammett Plot Analysis : Correlates electronic effects (σ+) of substituents with catalytic activity (kcat/Km) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation reaction between benzaldehyde derivatives and hydrazones. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research has shown that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that metal complexes derived from this hydrazone demonstrate enhanced antibacterial activity compared to their free ligand forms. For instance, copper(II) complexes with hydrazones have been reported to show increased efficacy against various Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Metal Complexes

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Copper(II) Complex with HydrazoneStaphylococcus aureus0.15 - 1.50 µg/mL
Copper(II) Complex with HydrazoneEscherichia coli3.0 - 25.0 µg/mL
Copper(II) Complex with HydrazoneCandida tropicalis0.5 - 5.0 µg/mL

Antioxidant Properties

This compound and its metal complexes have also been studied for their antioxidant activities. The DPPH radical scavenging assay indicates that these compounds can effectively neutralize free radicals, suggesting potential applications in therapeutic formulations aimed at oxidative stress-related conditions .

Metal Ion Detection

Hydrazones are recognized for their utility as analytical reagents for the detection of various metal ions. This compound can form stable complexes with metal ions, making it suitable for spectrophotometric analysis . The stability constants of these complexes can be determined using potentiometric titration methods.

Table 2: Stability Constants of Metal Complexes

Metal IonStability Constant (log K)
Copper(II)4.5
Nickel(II)3.8
Cobalt(II)4.0

In a comparative study on the antibacterial effects of various hydrazones, it was found that the copper(II) complex formed with this compound exhibited superior activity against Bacillus subtilis compared to other synthesized complexes . The study utilized a disc diffusion method to assess microbial inhibition.

Analytical Application Case Study

A recent investigation focused on the application of this compound in detecting lead ions in environmental samples. The hydrazone was successfully employed in a colorimetric assay where changes in absorbance correlated with lead concentration, demonstrating its potential utility in environmental monitoring .

Mechanism of Action

The mechanism of action of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzoxazole Derivatives (e.g., Compounds 5a-f in )

Key Differences :

  • Heterocyclic Ring : Benzoxazoles (oxygen-based) vs. benzothiazole (sulfur-based) in Compound A . Sulfur’s lower electronegativity enhances lipophilicity and may alter aromatic π-π stacking interactions.
  • Biological Activity : Benzoxazoles exhibit antimicrobial and antiviral properties , whereas benzothiazoles like Compound A are often explored for anticancer applications due to improved membrane permeability from sulfur’s lipophilicity.

p-Hydroxybenzaldehyde Semicarbazones ()

Key Differences :

  • Hydrazone Modifications : Semicarbazones feature a -NH-C(=O)-NH₂ group, whereas Compound A ’s hydrazone is conjugated to a benzothiazole. This increases Compound A ’s molecular rigidity and may reduce metal-chelation capacity compared to semicarbazones, which readily form transition metal complexes .

Purine-Based Hydrazones ()

Key Differences :

  • Heterocyclic System: The purine ring in Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone is a fused bicyclic system with multiple nitrogen atoms, enabling diverse hydrogen-bonding interactions. In contrast, Compound A’s benzothiazole is a monocyclic system, offering fewer interaction sites but greater synthetic accessibility.
  • Substituent Impact: The dimethylamino (-N(CH₃)₂) group in the purine derivative enhances solubility in organic solvents, while Compound A’s phenolic -OH group favors aqueous solubility at high pH.

Pyridazinyl Hydrazones ()

Key Differences :

  • Ring Structure : Pyridazine (six-membered, two adjacent N atoms) vs. benzothiazole (five-membered, one S and one N). The nitro group in Compound A directs electrophilic substitution differently compared to bromo substituents in pyridazinyl analogs.
  • Reactivity : Bromo groups in pyridazine derivatives may undergo nucleophilic substitution, whereas Compound A ’s nitro group is more likely to participate in redox reactions or act as a directing group.

Data Table: Comparative Analysis of Key Properties

Compound Molecular Weight Key Functional Groups Solubility Noted Biological Activity
Compound A ~315.3* -OH, -NO₂, benzothiazole, hydrazone Polar solvents (DMSO, aqueous base) Anticancer, antimicrobial (inferred)
Benzoxazole Derivatives 250–350 -OH, benzoxazole, acetylenic Moderate in DMSO Antimicrobial, antiviral
Semicarbazones 280–320 -OH, semicarbazone High in polar solvents Metal chelation, antimicrobial
Purine Hydrazone 281.3 -N(CH₃)₂, purine, hydrazone Organic solvents Potential kinase inhibition
Pyridazinyl Hydrazone ~330* -Br, pyridazine, hydrazone Low in water Unspecified

*Estimated based on structural analogs due to lack of direct data.

Research Findings and Implications

  • Stability: Compound A’s nitro group enhances hydrolytic stability of the hydrazone bond compared to non-nitro analogs .
  • Reactivity : The electron-deficient benzothiazole ring may facilitate nucleophilic aromatic substitution, a pathway less accessible in benzoxazoles .
  • Biological Performance: The combination of -OH (hydrogen bonding) and -NO₂ (electron withdrawal) in Compound A could synergize to enhance interactions with biological targets like enzymes or DNA, though direct evidence is needed.

Biological Activity

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is a compound of significant interest due to its diverse biological activities. This article synthesizes the current understanding of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound is a hydrazone derivative characterized by the presence of a benzothiazole moiety, which is known for its pharmacological potential. The structural formula can be represented as follows:

C9H8N4O3S\text{C}_9\text{H}_8\text{N}_4\text{O}_3\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that hydrazones, including this compound, exhibit notable antibacterial properties. A study conducted by Ersan et al. demonstrated that this compound showed inhibitory effects against various strains of Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis infections .

Table 1: Antibacterial Activity of Benzaldehyde Hydrazones

StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis12.5 µg/mL
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Studies have reported that it exhibits significant inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism is hypothesized to involve disruption of fungal cell wall synthesis .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . The compound's interaction with DNA and its ability to inhibit cell proliferation were also noted.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The biological activity of this compound can be attributed to its ability to form complexes with metal ions, enhancing its reactivity. The formation of metal-hydrazone complexes has been shown to increase antimicrobial efficacy compared to the free ligand .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various hydrazones against clinical isolates. This compound was among the top performers, particularly against M. tuberculosis .
  • Cancer Cell Line Study : In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 6-nitro-2-benzothiazolylhydrazone derivatives from p-hydroxybenzaldehyde?

  • The synthesis involves multi-step reactions:

  • Step 1 : Functionalization of p-hydroxybenzaldehyde via Williamson ether synthesis (e.g., reaction with chloroacetic acid to form intermediates) .
  • Step 2 : Formation of hydrazone by reacting with 6-nitro-2-benzothiazolylhydrazine. Hydrazones are typically synthesized under acidic or neutral conditions in ethanol or methanol, with reflux and catalytic acetic acid .
  • Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via elemental analysis (C, H, N) and spectroscopy (UV-Vis, IR, 1H^1 \text{H}/13C^{13} \text{C}-NMR) .

Q. How is the structure of this compound validated experimentally?

  • Elemental Analysis : Confirms stoichiometry (e.g., %C, %H, %N deviations < 0.4%) .
  • Spectral Data :

  • UV-Vis : Absorbance maxima (~300–400 nm) indicate π→π* transitions in the nitrobenzothiazole and hydrazone moieties .
  • IR : Peaks at ~1600–1650 cm1^{-1} (C=N stretching) and ~1300–1350 cm1^{-1} (N–N stretching) confirm hydrazone formation .
  • NMR : 1H^1 \text{H}-NMR signals at δ 8.5–9.0 ppm (hydrazone NH) and δ 10.0–11.0 ppm (phenolic OH, if unmodified) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrazone formation step?

  • Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require inert atmospheres to avoid oxidation. Ethanol/water mixtures balance reactivity and cost .
  • pH Control : Mildly acidic conditions (pH 4–6) using acetic acid suppress side reactions (e.g., hydrolysis of nitro groups) .
  • Catalysis : Trace amounts of HCl or BF3\text{BF}_3-etherate accelerate imine formation .
    • Yield Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Case Example : Discrepancies in 1H^1 \text{H}-NMR chemical shifts for NH protons may arise from tautomerism (azo-hydrazo equilibria) or solvent polarity effects.
  • Methodology :

  • Variable Temperature NMR : Identifies tautomeric shifts (e.g., coalescence temperature studies) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts for comparison .

Q. What biological screening methods are suitable for evaluating this compound’s bioactivity?

  • Antifungal Activity : Follow CLSI M38-A2 guidelines (microdilution assay, Candida albicans strains, MIC determination) .
  • Anticancer Potential :

  • In vitro : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Mechanistic Probes : ROS detection (DCFH-DA assay) and apoptosis markers (Annexin V/PI staining) .

Methodological Challenges

Q. How to address poor solubility in pharmacological assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the phenolic -OH position .

Q. What analytical techniques are recommended for quantifying this compound in mixed reaction systems?

  • HPLC-DAD : C18 column, gradient elution (acetonitrile/0.1% formic acid), detection at λ = 320–350 nm .
  • LC-MS : ESI+ mode for molecular ion identification ([M+H]+^+) and fragmentation pattern validation .

Advanced Mechanistic Studies

Q. What experimental approaches elucidate the mechanism of nitro-group participation in bioactivity?

  • Isotopic Labeling : Synthesize 15N^{15} \text{N}-labeled nitro derivatives to track metabolic pathways via LC-MS .
  • Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode) assesses nitro reduction potentials, correlating with pro-drug activation .

Q. How to design structure-activity relationship (SAR) studies for hydrazone derivatives?

  • Variable Substituents :

  • Benzothiazole : Modify nitro position (e.g., 5-nitro vs. 6-nitro) to assess electronic effects .
  • Hydrazone Linker : Replace benzothiazolyl with pyridyl or thiazolyl groups to probe steric effects .
    • Data Analysis : Multivariate regression (e.g., Hansch analysis) links logP, Hammett σ values, and bioactivity .

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